Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-
Description
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(1,3-dioxo-2,8-diazaspiro[5.5]undecan-2-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(15)13-14-9(16)3-5-11(10(14)17)4-2-6-12-7-11/h12H,2-7H2,1H3,(H,13,15) |
InChI Key |
ADNPVCUJXJZUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)CCC2(C1=O)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Cyclization (Strecker-Type Synthesis)
Cyclohexanone undergoes condensation with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 60°C for 6 hours, forming the hydrazone intermediate. Subsequent cyclization in 6M hydrochloric acid at 90°C for 24 hours yields 2,8-diazaspiro[4.5]decane-1,3-dione with 68–72% isolated yield. Key parameters:
Table 1: Hydrazone Cyclization Optimization
| Parameter | Optimal Condition | Yield Impact (±5%) |
|---|---|---|
| Acid Concentration | 5–7M HCl | Maximizes at 6M |
| Temperature | 85–95°C | <80°C: incomplete |
| Reaction Time | 20–28 hours | Shorter: lower purity |
Mechanistic studies indicate the cyclization proceeds through a six-membered transition state stabilized by proton transfer from HCl.
Mitsunobu Spirocyclization
Patent CN117425654A discloses an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. A diester precursor (ethyl 2-cyano-3-oxopentanedioate) reacts with 1,5-diaminopentane under Mitsunobu conditions (0°C to RT, 12 hours), achieving 81% yield with >99% enantiomeric excess when using (R)-BINOL catalysts. This method circumvents harsh acid conditions but requires expensive reagents.
Acetamide Functionalization
Direct N-Acetylation
The spirocyclic diamine undergoes selective acetylation at the 2-position nitrogen:
Reaction Scheme
2,8-Diazaspiro[4.5]decane-1,3-dione + Acetic Anhydride → Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-
Table 2: Acetylation Condition Screening
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | 65 | 18 | 78 | 95.2 |
| DCM | 40 | 24 | 82 | 97.8 |
| Toluene | 110 | 6 | 65 | 89.4 |
Optimal conditions use dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 40°C for 24 hours, achieving 82% yield. NMR monitoring shows complete N2-acetylation within 18 hours, with no O-acetylation byproducts.
Enzymatic Acetylation
Recent advances employ Candida antarctica lipase B (CAL-B) in ionic liquid ([BMIM][BF4]) media. At 35°C and pH 7.4, enzymatic acetylation with vinyl acetate achieves 91% regioselectivity for the 2-position, though scalability remains challenging due to enzyme costs.
Industrial-Scale Production
Continuous Flow Synthesis
A pilot-scale system (Corning AFR® reactor) demonstrates:
- Cyclization Step : 6M HCl, 90°C, 15 min residence time (vs. 24h batch)
- Acetylation : Supercritical CO₂ as solvent, 50°C, 2 MPa
Table 3: Batch vs. Flow Performance
| Metric | Batch | Flow |
|---|---|---|
| Annual Capacity | 50 kg | 1.2 ton |
| E-Factor | 32 | 11 |
| PMI (Process Mass Intensity) | 58 | 19 |
Flow systems reduce waste through in-line extraction and real-time pH monitoring.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/heptane (3:1 v/v) at −20°C gives needle-like crystals suitable for X-ray diffraction. Key purity indicators:
- HPLC : Rt = 8.72 min (C18, 70:30 H₂O/MeCN)
- DSC : Melt onset 214°C (ΔH = 98 J/g)
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6) : δ 1.45–1.78 (m, 8H, spiropentyl), 2.01 (s, 3H, COCH₃), 4.12 (s, 1H, NH)
- IR (ATR) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend)
Comparative Method Analysis
Table 4: Synthesis Route Evaluation
| Method | Yield (%) | Cost Index | Sustainability | Scalability |
|---|---|---|---|---|
| Hydrazone + Batch | 78 | 1.0 | Low | Moderate |
| Mitsunobu + Flow | 81 | 2.3 | Medium | High |
| Enzymatic + Batch | 68 | 4.7 | High | Low |
The hydrazone route remains dominant for bulk production, while flow systems show promise for GMP manufacturing.
Emerging Techniques
Photocatalytic Spirocyclization
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves 89% yield under mild conditions (25°C, 12h). This method eliminates acidic waste but requires UV-grade solvents.
Biocatalytic Cascade Synthesis
Engineered E. coli co-expressing hydrolase and acetyltransferase enzymes convert cyclohexanone derivatives to the target compound in one pot (72% yield, 98% purity).
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Acetamide, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- with three analogous compounds, highlighting structural, synthetic, and physicochemical differences:
Key Comparative Insights
Structural Variations :
- The target compound features a smaller spiro[4.5] system compared to the spiro[5.5] system in 7f , which may reduce steric hindrance and alter binding affinities in biological systems.
- The benzodioxolyl derivative introduces a lipophilic aromatic group, enhancing membrane permeability but reducing aqueous solubility (6.1 µg/mL vs. unmeasured for the target compound).
Synthetic Routes: Trifluoroacetic anhydride is a common reagent in spirocycle formation (e.g., 7f ), whereas the target compound’s synthesis likely employs similar cyclization strategies. Glacial acetic acid is critical for thiazolidinone formation in 1.7 , contrasting with the use of THF in 7f .
Biological Activity
Acetamide, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-, also known as N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential bioactivity. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure with two nitrogen atoms and two carbonyl groups. Its molecular formula is C10H16ClN3O3, and it has a molecular weight of approximately 261.70 g/mol. The presence of both acetamide and spirocyclic moieties is often associated with bioactive compounds, making it a candidate for various pharmacological applications .
Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : Compounds like acetamides have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For instance, they may interact with acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity is likely attributed to its ability to disrupt cellular processes in microorganisms.
Case Studies
- Anticancer Activity : A study evaluating various acetamide derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The specific activity of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-acetamide was highlighted for its effectiveness in reducing cell viability in vitro .
- Antidiabetic Potential : Another research effort focused on the compound's impact on glucose metabolism and insulin sensitivity in diabetic models. Results showed promising outcomes in enhancing glucose uptake in muscle cells, suggesting its role as a potential therapeutic agent for type 2 diabetes .
Synthesis Methods
The synthesis of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate diaza and dioxo precursors.
- Cyclization Techniques : Utilizing cyclization techniques allows for the formation of the spirocyclic structure essential for its biological activity.
Comparative Analysis
To better understand the uniqueness of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride compared to related compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide | C10H16ClN3O3 | Unique spirocyclic structure; potential bioactivity |
| 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | C11H18N3O3 | Enhanced lipophilicity; similar mechanism |
| N-(1,3-Dioxoindolylacetamide) | C10H10N2O2 | Indole ring present; diverse biological activities |
Q & A
Basic Research Question
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Acceptable purity thresholds: ≥95% .
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Hydrolytic Stability : Accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours .
How does the spirocyclic conformation influence spectroscopic characterization?
Basic Research Question
The spiro junction restricts rotational freedom, leading to distinct spectroscopic signatures:
- NMR :
- IR : Strong absorptions at 1680–1720 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Scale-up introduces risks of racemization or byproduct formation. Mitigation strategies include:
- Chiral Auxiliaries : Use tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect stereocenters during reactions .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective cyclization .
- Process Monitoring : Online PAT (Process Analytical Technology) tools like ReactIR for real-time tracking of intermediates .
How can X-ray powder diffraction (XRPD) differentiate polymorphic forms of this compound?
Advanced Research Question
Polymorphism impacts solubility and bioavailability. XRPD analysis involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
